6-(3-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-(3-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0864833
InChI:
InChI=1S/C14H9ClN4OS/c1-8-11(5-6-20-8)12-16-17-14-19(12)18-13(21-14)9-3-2-4-10(15)7-9/h2-7H,1H3
SMILES:
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl
Molecular Formula:
C14H9ClN4OS
Molecular Weight:
316.8 g/mol
6-(3-Chlorophenyl)-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0864833
Molecular Formula: C14H9ClN4OS
Molecular Weight: 316.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClN4OS |
|---|---|
| Molecular Weight | 316.8 g/mol |
| IUPAC Name | 6-(3-chlorophenyl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C14H9ClN4OS/c1-8-11(5-6-20-8)12-16-17-14-19(12)18-13(21-14)9-3-2-4-10(15)7-9/h2-7H,1H3 |
| Standard InChI Key | SGCWCBZYBIFIJL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl |
| Canonical SMILES | CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator